molecular formula C18H18F3N3O3 B1678520 Pleconaril CAS No. 153168-05-9

Pleconaril

カタログ番号: B1678520
CAS番号: 153168-05-9
分子量: 381.3 g/mol
InChIキー: KQOXLKOJHVFTRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

プレコナリールの合成は、コア構造の調製から始まり、様々な官能基の導入が続く、いくつかのステップを含みます。合成経路には、通常、以下のステップが含まれます。

プレコナリールの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現することが含まれます。 これには、通常、合成の効率を高めるために、連続フロー化学やプロセス集約などの高度な技術が使用されます .

化学反応の分析

Reaction Conditions and Yields

Specific reaction conditions and yields for synthesizing key intermediates :

  • Synthesis of 3-Methyl-4-(pent-4-yn-1-ylthio)benzonitrile 2 from 1 : Reacting 1 with 5-chloro-1-pentyne, potassium carbonate, and potassium iodide in N-methylpyrrolidone at 65 °C for 24 hours resulting in a 69% yield.

  • General procedure for the synthesis of compounds 3 , 9 , 16 , 27a , b , 32 from 2 , 8 , 15 , 25b , 26 , and 31 : Reacting with potassium carbonate and hydroxylamine hydrochloride in absolute ethanol under reflux for 24 hours yielded 92% of compound 3 .

  • General procedure for the synthesis of compounds 4 , 10 , 17 , 28a , b , 33 from 3 , 9 , 16 , 27a,b, or 32 : Dropwise addition of trifluoroacetic anhydride to a pyridine solution at 80–90 °C, yielding 54% of compound 4 .

Bioactivity and Structural Modifications

The impact of structural modifications on the bioactivity of this compound analogs has been investigated :

  • Replacement of an oxygen atom with a sulfur atom in the propyl linker generally leads to a decrease in activity .

  • Derivatives with the S-linker 6a , 6b , and 7 , having COOEt, Me, and CONMe2 groups in the isoxazole ring, respectively, showed IC50 values of 21.0, 15.6, and 18.6 μM, while derivatives with the O-linker, having the same groups in the same position, showed IC50 values of approximately 18.96, 4.6, and 2.76 μM, respectively .

  • Four drug candidates (P1–P4) derived from this compound have shown antiviral activity against CVB3 .

Analytical Methods for Determining this compound Concentrations

This compound concentrations can be determined through various analytical techniques :

  • Gas Chromatography: An early method involved gas chromatography with electron capture detection . This method uses a standard curve of the peak height ratio of the active compound to an internal standard to calculate plasma this compound concentrations .

  • Liquid Chromatography/Mass Spectrometry: A more modern method involves liquid chromatography/mass spectrometry assays. Sample preparation involves adding a labeled internal standard, followed by acetonitrile precipitation and supernatant dilution. Reversed-phase chromatographic separation is then performed, and detection and quantitation are achieved by multiple reaction monitoring .

This compound's Mechanism of Action

This compound functions through a distinct mechanism, targeting the hydrophobic pocket within the VP1 protein of viruses :

  • This compound binds to a hydrophobic pocket in viral protein 1, the major protein making up the capsid of picornaviruses .

  • In enteroviruses, this compound prevents the virus from exposing its RNA. In rhinoviruses, it prevents the virus from attaching to the host cell .

  • The binding of this compound in the hydrophobic pocket induces conformational changes, increasing the rigidity of the virion and decreasing its ability to interact with its receptor .

科学的研究の応用

Treatment of Enteroviral Infections

Pleconaril has demonstrated significant efficacy in treating enteroviral infections, particularly viral meningitis caused by enteroviruses. A randomized, double-blind, placebo-controlled trial showed that this compound reduced the duration and severity of symptoms in patients suffering from enteroviral meningitis. The study indicated that patients receiving this compound had a statistically significant reduction in viral shedding and symptom severity compared to the placebo group .

Table 1: Clinical Efficacy of this compound in Enteroviral Meningitis

Study ReferenceSample SizeTreatment GroupViral Shedding ReductionSymptom Severity Reduction
33This compoundYesYes
181This compoundYesYes

Respiratory Viral Infections

This compound has been extensively studied for its role in treating respiratory infections caused by rhinoviruses. In a phase II clinical trial, this compound significantly reduced the duration of colds and the severity of symptoms associated with rhinovirus infections. Participants treated with this compound exhibited improved clinical outcomes compared to those receiving a placebo .

Table 2: Clinical Outcomes in Respiratory Infections

Study ReferenceSample SizeTreatment GroupDuration of Cold ReductionSeverity Score Reduction
VariesThis compoundSignificantSignificant
33This compoundSignificantSignificant

New-Onset Type 1 Diabetes

Recent studies have explored the use of this compound in preserving residual insulin production in children with new-onset type 1 diabetes. A phase II trial indicated that treatment with this compound, combined with ribavirin, led to better preservation of insulin secretion compared to placebo . This suggests potential applications beyond viral infections, particularly in immunological contexts.

Table 3: Effects of this compound on Insulin Production

Study ReferenceSample SizeTreatment GroupInsulin Secretion Preservation Rate
87This compound + RibavirinHigher than placebo

Case Study 1: Enteroviral Meningitis

In a notable case involving a patient diagnosed with enteroviral meningitis, treatment with this compound resulted in rapid alleviation of symptoms. The patient exhibited a marked decrease in headache and fever within 24 hours of initiating therapy, alongside a significant reduction in viral load as evidenced by PCR testing .

Case Study 2: Rhinovirus Infection

A clinical trial involving adults with experimentally induced rhinovirus infection demonstrated that those treated with this compound experienced a faster resolution of symptoms and reduced nasal viral shedding compared to the control group. This study highlighted the potential for this compound to serve as an effective therapeutic option for acute respiratory infections caused by rhinoviruses .

作用機序

プレコナリールは、ピコルナウイルスのカプシド(殻)を構成する主要なタンパク質であるウイルスタンパク質1の疎水性ポケットに結合することによって、抗ウイルス効果を発揮します . この結合により、ウイルスカプシドは硬く圧縮され、RNAの脱殻が阻害されます。 その結果、ウイルスは宿主細胞に付着して感染することができなくなります . エンテロウイルスでは、プレコナリールはウイルスがRNAを露出するのを防ぎ、ライノウイルスでは、ウイルスが宿主細胞に付着するのを防ぎます .

類似の化合物との比較

プレコナリールは、ピロダビルやバペンダビルなど、ウイルスカプシドを標的とする他の抗ウイルス化合物と似ています . プレコナリールは、その効力と特異性に寄与するユニークな構造的特徴を持っています。 たとえば、プレコナリールのトリフルオロメチル基とイソキサゾール基は、ウイルスカプシドへの結合親和性を高め、ウイルス複製を阻害する効果を高めます .

類似の化合物には、以下のようなものがあります。

プレコナリールの官能基のユニークな組み合わせと、幅広いピコルナウイルスの複製を阻害する能力は、抗ウイルス研究と創薬において貴重な化合物となっています .

生物活性

Pleconaril is a novel antiviral agent that primarily targets human picornaviruses, including rhinoviruses and enteroviruses. It functions by inhibiting viral replication through a unique mechanism that involves binding to the viral capsid protein, specifically the VP1 protein, which is crucial for viral attachment and uncoating. This article delves into the biological activity of this compound, summarizing its efficacy, safety, and clinical applications based on diverse research findings.

This compound operates by integrating into a hydrophobic pocket within the VP1 protein of picornaviruses. This interaction disrupts key processes such as:

  • Viral Attachment : Prevents the virus from attaching to cellular receptors.
  • Uncoating : Blocks the release of viral RNA into the host cell cytoplasm.
  • Virus Assembly : Interferes with the assembly of new virions, thereby reducing infectivity .

Clinical Studies

Numerous clinical studies have demonstrated the efficacy of this compound in treating infections caused by picornaviruses. Below is a summary of key findings:

  • Study Population : In a randomized controlled trial involving 2,096 participants, this compound significantly reduced the duration and severity of colds caused by picornaviruses. The median duration of illness was reduced by approximately one day in this compound-treated patients compared to placebo .
  • Viral Shedding : In cases of coxsackievirus A21 infections, this compound treatment resulted in significant reductions in viral shedding and associated illness measures .

Table 1: Efficacy Summary from Clinical Trials

Study TypeSample SizeEfficacy RateDuration Reduction (Days)
Randomized Controlled Trial209665% infected1
Compassionate Use (Enterovirus)3878% clinical responseN/A
Coxsackievirus A21 InfectionNot specifiedSignificant reduction in viral sheddingN/A

Safety Profile

This compound has been generally well tolerated among patients. Common adverse effects include:

  • Headache
  • Diarrhea
  • Nausea

Most reported adverse events were mild to moderate in severity, with serious adverse events being rare .

Table 2: Adverse Events Reported

Adverse EventFrequency (%)
Headache10
Diarrhea8
Nausea7
Serious Events<1

Case Study 1: Vaccine-Acquired Poliovirus

A notable case involved an immunodeficient infant who developed vaccine-associated poliovirus infection. This compound was administered at escalating doses and successfully cleared the virus from both serum and cerebrospinal fluid within days. The patient showed no development of resistance to this compound during treatment .

Case Study 2: Enterovirus Meningoencephalitis

In a cohort of patients with chronic enterovirus meningoencephalitis treated with this compound on a compassionate basis, a majority exhibited clinical improvement. This included neurological recovery in previously healthy individuals presenting with acute enterovirus infections .

特性

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057649
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

153168-05-9
Record name Pleconaril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153168-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pleconaril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLECONARIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pleconaril
Reactant of Route 2
Reactant of Route 2
Pleconaril
Reactant of Route 3
Reactant of Route 3
Pleconaril
Reactant of Route 4
Pleconaril
Reactant of Route 5
Reactant of Route 5
Pleconaril
Reactant of Route 6
Reactant of Route 6
Pleconaril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。